ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate
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Overview
Description
Ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate is a complex organic compound with a unique structure that includes a cyanopropenylidene group and a cyclohexa-dienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate typically involves multiple steps One common method includes the reaction of ethyl carbamate with a suitable aldehyde or ketone to form the intermediate, followed by a cyclization reaction to introduce the cyclohexa-dienylidene group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type
Scientific Research Applications
Ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and cyanopropenylidene derivatives. Examples include:
- Ethyl carbamate
- Methyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-12-9-4-3-7-11(12)8-5-6-10-14/h3-9H,2H2,1H3/b6-5?,11-8+,15-12+ |
InChI Key |
KLEYFGIEMXPOPR-FOXMRVKQSA-N |
Isomeric SMILES |
CCOC(=O)/N=C/1\C=CC=C\C1=C/C=CC#N |
Canonical SMILES |
CCOC(=O)N=C1C=CC=CC1=CC=CC#N |
Origin of Product |
United States |
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